(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(17-12-25-18(20-17)14-4-2-1-3-5-14)22-8-9-23-15(11-22)10-16(21-23)13-6-7-13/h1-5,10,12-13H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPOWSCLNCFTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone is a novel heterocyclic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 285.32 g/mol. The compound features a cyclopropyl group and a thiazole moiety, contributing to its unique pharmacophore.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Antiviral Activity :
- The compound has been evaluated for its potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). Derivatives of similar structures have shown promising anti-HBV activity with low cytotoxicity and favorable pharmacokinetic profiles. For example, specific isomers demonstrated significantly higher antiviral efficacy compared to their counterparts .
-
Modulation of Metabotropic Receptors :
- Compounds in the same class have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 2 (mGluR2). This modulation can impact various neuropsychiatric disorders, suggesting potential therapeutic applications in treating conditions such as depression and schizophrenia .
- Structure-Activity Relationship (SAR) :
Case Studies
Several case studies have provided insights into the biological efficacy of this compound:
- Case Study 1 : A series of derivatives were synthesized and tested for anti-HBV activity. Compounds 2f and 3k were noted for their excellent potency and low cytotoxicity, making them candidates for further development as antiviral agents .
- Case Study 2 : Research on mGluR2 modulation showed that certain derivatives could effectively alter receptor activity, indicating their potential in treating neuropsychiatric disorders. The implications of these findings suggest a broader therapeutic horizon for this compound class .
Data Table: Biological Activities
| Compound Name | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| 2f | Anti-HBV | High | |
| 3k | Anti-HBV | High | |
| GYH2-18 | mGluR2 Modulator | Moderate | |
| Isomer 2f-1 | Anti-HBV | Very High |
The mechanisms through which these compounds exert their biological effects are still under investigation but appear to involve:
- Inhibition of Viral Assembly : By targeting HBV capsid assembly, these compounds disrupt the viral lifecycle.
- Allosteric Modulation : The interaction with mGluR2 suggests a complex mechanism involving receptor conformational changes that alter neurotransmitter signaling pathways.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to this one have demonstrated antiviral activity, particularly against Hepatitis B Virus (HBV). Derivatives of this structure have shown low cytotoxicity and favorable pharmacokinetic profiles, making them promising candidates for further development as antiviral agents.
Modulation of Neurotransmitter Receptors
Compounds in this class have been identified as negative allosteric modulators of metabotropic glutamate receptor subtype 2 (mGluR2). This modulation can influence various neuropsychiatric disorders such as depression and schizophrenia, indicating potential therapeutic applications in mental health.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction with cellular signaling pathways related to cancer progression is an area of active investigation.
Case Study 1: Antiviral Activity
In a study focused on anti-HBV activity, derivatives such as compound 2f exhibited high potency with minimal cytotoxic effects. This suggests a viable pathway for the development of antiviral therapies based on this compound.
Case Study 2: Neuropsychiatric Applications
Research on the modulation of mGluR2 revealed that certain derivatives could effectively alter receptor activity. This finding opens avenues for treating neuropsychiatric disorders by targeting glutamate signaling pathways.
Data Table: Biological Activities Overview
| Compound Name | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| 2f | Anti-HBV | High | |
| 3k | Anti-HBV | High | |
| GYH2-18 | mGluR2 Modulator | Moderate | |
| Isomer 2f-1 | Anti-HBV | Very High |
Chemical Reactions Analysis
Nucleophilic Additions at the Methanone Group
The ketone moiety undergoes nucleophilic additions under basic or acidic conditions:
Key Findings :
-
The electron-withdrawing pyrazolo-pyrazine ring enhances electrophilicity at the carbonyl carbon, enabling efficient nucleophilic attacks.
-
Steric hindrance from the cyclopropyl group may reduce reactivity with bulky nucleophiles.
Cycloaddition Reactions
The thiazole and pyrazine rings participate in [3+2] and [4+2] cycloadditions:
Thiazole Ring Reactivity
Pyrazolo-Pyrazine Core
Intramolecular aza-Michael reactions occur under basic conditions (e.g., K₂CO₃ in ethanol), forming dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones . This cyclization is pH-dependent and reversible at physiological conditions :
Cross-Coupling Reactions
The 2-phenylthiazol-4-yl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction | Catalyst | Substrate | Product | Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives | 75–90% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | N-arylaminated analogs | 60–78% |
Synthetic Utility :
-
Bromination at the thiazole C5 position (using PBr₃) enables subsequent coupling reactions .
-
Electron-deficient aryl boronic acids yield higher cross-coupling efficiencies.
Oxidation/Reduction
| Reaction | Reagent | Outcome |
|---|---|---|
| Ketone reduction | NaBH₄, MeOH | Secondary alcohol (stereochemistry unconfirmed) |
| Thiazole sulfur oxidation | mCPBA | Sulfoxide/sulfone derivatives (dependent on stoichiometry) |
Electrophilic Substitution
The thiazole ring undergoes nitration and halogenation:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of thiazole | 68% |
| Bromination | NBS, AIBN | C4/C5 of pyrazine | 55% |
Stability and Degradation Pathways
-
Hydrolytic Stability : The ketone group resists hydrolysis under neutral conditions but undergoes slow cleavage in strongly acidic/basic media (t₁/₂ = 12 h at pH 1 or 13) .
-
Photodegradation : Exposure to UV light (254 nm) induces ring-opening of the cyclopropyl group, forming a diradical intermediate.
Analytical Monitoring Techniques
Reactions are tracked using:
-
HPLC : Reverse-phase C18 columns (e.g., Luna phenyl-hexyl) with UV detection at 254 nm .
-
NMR : Distinct shifts for pyrazine protons (δ 7.2–8.1 ppm) and thiazole protons (δ 6.8–7.5 ppm) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic functionalization of its core structure enables tailored modifications for target-specific applications .
Q & A
Q. Q1: What are the optimal synthetic routes for this compound, and what critical reaction parameters influence yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of pyrazolo[1,5-a]pyrazine and 2-phenylthiazole intermediates. Key steps include:
- Cyclopropane introduction : Reacting cyclopropane derivatives with pyrazolo[1,5-a]pyrazine precursors under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like dichloromethane .
- Thiazole coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic acyl substitution to attach the 2-phenylthiazol-4-yl group .
- Methanone formation : Employing carbonylative coupling with reagents like triphosgene or carbonyl diimidazole .
Q. Critical Parameters :
Q. Q2: Which spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm proton environments and carbon connectivity. For example, the cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm) .
- X-ray Crystallography : Resolve dihedral angles and confirm stereochemistry. The pyrazolo-pyrazine and thiazole rings often form angles of 15–25°, influencing planarity .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 394.2) .
Advanced Research Questions
Q. Q3: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer :
- Substituent Variation : Systematically modify the cyclopropyl, phenylthiazole, or methanone groups. For example:
- Replace cyclopropane with larger rings (e.g., cyclohexyl) to assess steric effects.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenylthiazole to enhance electrophilicity .
- Assay Selection : Use target-specific assays (e.g., kinase inhibition, cytotoxicity) with orthogonal validation (e.g., SPR for binding kinetics) .
Q. Q4: What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases). Focus on hydrogen bonding with the methanone carbonyl and π-π stacking with the thiazole .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. Q5: How should researchers address contradictions in biological activity data across studies?
Methodological Answer :
- Assay Validation : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound stability in media .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Assays : Confirm activity with alternative methods (e.g., thermal shift assays vs. enzymatic activity) .
Q. Q6: What methodologies assess the environmental impact and biodegradation of this compound?
Methodological Answer :
- Environmental Fate Studies : Use OECD 301/307 guidelines to measure biodegradation in soil/water systems. The cyclopropane group may resist hydrolysis, requiring extended observation periods .
- QSAR for Ecotoxicity : Predict LC₅₀ values for aquatic organisms using tools like ECOSAR .
- Metabolite Identification : Employ LC-HRMS to track transformation products (e.g., oxidized thiazole derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
